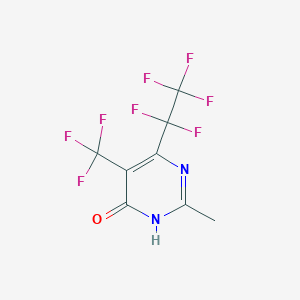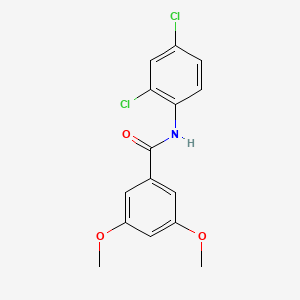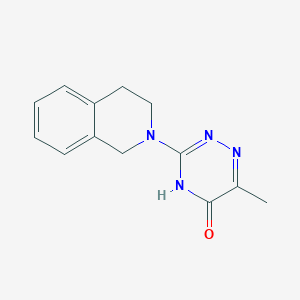![molecular formula C12H19N3OS B3725669 1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone]](/img/structure/B3725669.png)
1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone]
Vue d'ensemble
Description
1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone] (TTCHTH) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of thiazolidinedione, which is a class of compounds that has been shown to have various biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties. TTCHTH is a promising compound that has been shown to have unique properties that could make it useful in a variety of research applications.
Mécanisme D'action
The mechanism of action of 1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone] is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and physiological effects:
1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone] has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and hypoglycemic effects. The compound has been shown to inhibit the production of inflammatory mediators, which could potentially reduce inflammation in various tissues. It has also been shown to inhibit the growth of cancer cells, which could make it useful in the development of new cancer therapies. Additionally, 1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone] has been shown to have hypoglycemic effects, which could potentially make it useful in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone] in lab experiments is its unique properties, which could make it useful in a variety of research applications. Additionally, the compound has been shown to have relatively low toxicity, which could make it safe to use in cell and animal studies. However, one of the limitations of using 1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone] in lab experiments is the complexity of its synthesis, which could make it difficult to obtain in large quantities. Additionally, the mechanism of action of 1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone] is not fully understood, which could make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research involving 1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone]. One area of research could be the development of new anti-inflammatory therapies based on the compound's ability to inhibit COX-2 activity. Additionally, the compound's anti-cancer properties could be further explored, with the goal of developing new cancer therapies. Another potential area of research could be the development of new hypoglycemic agents based on the compound's ability to lower blood glucose levels. Finally, the mechanism of action of 1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone] could be further explored, with the goal of gaining a better understanding of how the compound exerts its various biological effects.
Applications De Recherche Scientifique
1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone] has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases. It has also been shown to have anti-cancer properties, and could potentially be used in the development of new cancer therapies. Additionally, 1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone] has been shown to have potential applications in the treatment of diabetes, as it has been shown to have hypoglycemic effects.
Propriétés
IUPAC Name |
(2Z)-2-[(Z)-(3,3,5-trimethylcyclohexylidene)hydrazinylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-8-4-9(6-12(2,3)5-8)14-15-11-13-10(16)7-17-11/h8H,4-7H2,1-3H3,(H,13,15,16)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIBALMFDWYXPK-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NN=C2NC(=O)CS2)CC(C1)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=N/N=C\2/NC(=O)CS2)/CC(C1)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3725586.png)
![4-[2-amino-2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione](/img/structure/B3725589.png)
![ethyl 2-{3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3725590.png)
![2-(2,4,5-trimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B3725596.png)
![3-methyl-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B3725598.png)


![2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B3725618.png)

![2-({[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3725628.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylpropanamide](/img/structure/B3725635.png)
![5-(3-hydroxy-4-methoxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B3725636.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3725643.png)
![ethyl 5-ethyl-2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate](/img/structure/B3725662.png)